molecular formula C7H11F2NO2 B12983702 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid

2-Amino-5,5-difluorocyclohexane-1-carboxylic acid

Cat. No.: B12983702
M. Wt: 179.16 g/mol
InChI Key: RSVAIHOCCKHLPE-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluorocyclohexane-1-carboxylic acid is a fluorinated amino acid derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclohexane ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the incorporation of amino and carboxylic acid functional groups. One common method involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of hydroxyl or amino derivatives

Scientific Research Applications

2-Amino-5,5-difluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The exact molecular pathways involved vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2-amino-5,5-difluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-1-5(10)4(3-7)6(11)12/h4-5H,1-3,10H2,(H,11,12)

InChI Key

RSVAIHOCCKHLPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1N)C(=O)O)(F)F

Origin of Product

United States

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